molecular formula C15H13NS B8735871 2-benzyl-6-methyl-1,3-benzothiazole

2-benzyl-6-methyl-1,3-benzothiazole

Cat. No.: B8735871
M. Wt: 239.3 g/mol
InChI Key: NGHUIIVEGWGNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-methyl-1,3-benzothiazole (CAS 633291-96-0) is a chemical compound with the molecular formula C15H13NS. It belongs to the benzothiazole class of heterocycles, which are recognized as privileged and versatile scaffolds in scientific research with extensive applications in pharmaceutical chemistry and materials science . Benzothiazole derivatives are the subject of intense investigation due to their wide spectrum of pharmacological activities. Recent studies highlight their potential as anticancer, anti-inflammatory, antimicrobial, antifungal, and anticonvulsant agents . Furthermore, the benzothiazole core is a key structural motif in the development of fluorescent probes for analyte detection and cell imaging, as well as in materials science, where it is used in the design of phosphorescent emitters for OLED devices . The specific substitution pattern of the 2-benzyl and 6-methyl groups on the 1,3-benzothiazole core makes this compound a valuable building block for medicinal chemistry and drug discovery programs. It serves as a key intermediate for researchers exploring structure-activity relationships (SAR) and developing novel bioactive molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-benzyl-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C15H13NS/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

NGHUIIVEGWGNHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)CC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Theoretical and Computational Insights into 2-Benzyl-6-methyl-1,3-benzothiazole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-benzyl-6-methyl-1,3-benzothiazole. While specific computational studies on this particular derivative are not extensively available in public literature, this document outlines the established computational protocols and theoretical frameworks used for the broader class of benzothiazole derivatives. The guide details standard computational chemistry techniques, including Density Functional Theory (DFT) and molecular docking, and presents representative data and workflows to facilitate further research into the physicochemical properties and potential biological activities of this compound. The content is structured to serve as a practical resource for researchers initiating computational investigations in this area.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific derivative, this compound, which features a benzyl group at the 2-position and a methyl group at the 6-position, holds potential for nuanced biological interactions and unique physicochemical characteristics.

Theoretical and computational studies are indispensable tools for elucidating the electronic structure, reactivity, and potential biological interactions of such molecules at an atomic level. These in silico approaches can predict molecular properties, guide synthetic efforts, and accelerate the drug discovery process. This guide provides a framework for conducting such studies on this compound, drawing upon established methodologies for related compounds.

Theoretical and Computational Methodologies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods can accurately predict geometric parameters, vibrational frequencies, and electronic properties.

Representative Computational Protocol: Density Functional Theory (DFT)

  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is constructed using molecular building software.

    • Geometry optimization is performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set like 6-311++G(d,p). This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

    • Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Molecular Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

    • Spectroscopic Properties: Theoretical vibrational spectra (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data for structural validation.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Representative Computational Protocol: Molecular Docking

  • Ligand and Receptor Preparation:

    • The 3D structure of this compound (the ligand) is optimized as described in the DFT protocol.

    • A relevant protein target is selected based on the hypothesized biological activity (e.g., a bacterial or cancer-related protein). The crystal structure of the protein is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, or GOLD) is used to perform the docking calculations.

    • The binding site on the protein is defined, typically as a grid box encompassing the active site.

    • The software then explores various conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The resulting docked poses are analyzed to identify the most favorable binding mode.

    • Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified.

    • The predicted binding affinity (e.g., in kcal/mol) provides a quantitative measure of the ligand's potential potency.

Representative Quantitative Data

The following tables summarize the types of quantitative data that can be obtained from the computational studies described above. The values presented are hypothetical and representative of what might be expected for a benzothiazole derivative, based on published data for similar compounds.

Table 1: Representative Quantum Chemical Properties of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap (ΔE)5.3eV
Dipole Moment2.1Debye
Ionization Potential6.5eV
Electron Affinity1.2eV

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValueUnit
Binding Affinity-8.5kcal/mol
Number of Hydrogen Bonds2-
Interacting ResiduesTYR 234, LYS 112, PHE 345-

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding the logical flow of computational experiments and the complex interactions within biological systems.

G Computational Chemistry Workflow for Benzothiazole Derivatives cluster_0 In Silico Design & Preparation cluster_1 Property Calculation cluster_2 Biological Interaction Simulation cluster_3 Analysis & Validation mol_design Molecular Structure Drawing geom_opt Geometry Optimization (DFT) mol_design->geom_opt dft_calc Quantum Chemical Calculations (DFT) - HOMO/LUMO - MEP - Spectroscopic Properties geom_opt->dft_calc docking Molecular Docking geom_opt->docking data_analysis Data Analysis - Binding Energy - Interactions dft_calc->data_analysis target_prep Protein Target Preparation target_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim md_sim->data_analysis exp_validation Experimental Validation data_analysis->exp_validation

Caption: Workflow for computational analysis of benzothiazole derivatives.

G Hypothetical Signaling Pathway Inhibition by a Benzothiazole Derivative cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation benzothiazole 2-Benzyl-6-methyl- 1,3-benzothiazole benzothiazole->receptor Inhibition

Caption: Potential inhibition of a growth factor signaling pathway.

Conclusion and Future Directions

This guide has outlined the standard theoretical and computational methodologies that can be applied to investigate the properties of this compound. While specific published data for this molecule is limited, the protocols for DFT and molecular docking provide a robust framework for future research.

Future studies should focus on performing these detailed computational analyses to build a comprehensive in silico profile of this compound. The resulting data will be invaluable for understanding its chemical behavior and for guiding the synthesis and experimental evaluation of its biological activities. The integration of computational and experimental approaches will be crucial in unlocking the full potential of this and other novel benzothiazole derivatives in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Experimental Study of 2-benzyl-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-substituted benzothiazole scaffold, in particular, has been identified as a privileged structure in the development of novel therapeutic agents.[3] Studies have shown that these compounds can exert potent cytotoxic effects against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[1][4] This document provides a detailed experimental plan for the initial preclinical evaluation of a novel derivative, 2-benzyl-6-methyl-1,3-benzothiazole, focusing on its potential as an anticancer agent. The protocols outlined below cover initial cytotoxicity screening, mechanism of action elucidation through apoptosis and cell cycle analysis, and investigation of its impact on key cellular signaling pathways.

I. Experimental Design Workflow

The overall strategy involves a tiered approach, beginning with broad cytotoxicity screening to identify sensitive cancer cell lines and determine the compound's potency. Subsequent experiments are designed to unravel the underlying mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Interpretation A Compound Preparation (this compound) B MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) A->B Dose-response treatment C Determine IC50 Values B->C Data Analysis D Apoptosis Assay (Annexin V-FITC/PI Staining) C->D Treat at IC50 conc. E Cell Cycle Analysis (Propidium Iodide Staining) C->E Treat at IC50 conc. F Western Blot Analysis (Signaling Pathway Proteins) C->F Treat at IC50 conc. G Synthesize Results D->G E->G F->G H Identify Potential Signaling Pathway G->H I Future Directions (In Vivo Studies) H->I G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-benzyl-6-methyl- 1,3-benzothiazole Compound->Akt inhibits

References

Application Notes and Protocols: Antimicrobial Applications of Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of novel benzothiazole derivatives. The information compiled from recent studies highlights their efficacy against a broad spectrum of pathogens and offers detailed protocols for their synthesis and evaluation.

Introduction

Benzothiazole, a heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of benzothiazole have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The growing concern of antimicrobial resistance necessitates the development of new therapeutic agents, and benzothiazole derivatives represent a promising avenue of research.[3][4] Their mechanism of action often involves the inhibition of crucial microbial enzymes, such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase, making them effective against resistant strains.[3][5]

Data Presentation: Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for several novel benzothiazole derivatives against various microbial strains. This data is crucial for comparing the efficacy of different compounds and identifying potential candidates for further development.

Table 1: Antibacterial Activity of Novel Benzothiazole Derivatives

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
3e Dialkyne substituted 2-aminobenzothiazoleStaphylococcus aureus3.12Ciprofloxacin6.25[6]
Enterococcus faecalis3.12Ciprofloxacin6.25[6]
Salmonella typhi3.12Ciprofloxacin6.25[6]
Escherichia coli3.12Ciprofloxacin6.25[6]
Klebsiella pneumoniae3.12Ciprofloxacin6.25[6]
Pseudomonas aeruginosa3.12Ciprofloxacin6.25[6]
16c Pyrazolone substituted benzothiazoleStaphylococcus aureus0.025 mMAmpicillin0.179 mM[7]
Staphylococcus aureus0.025 mMSulfadiazine1.998 mM[7]
Thiophene 13 Thiophene containing benzothiazoleStaphylococcus aureus3.125Chloramphenicol3.125[8]
41c Isatin-benzothiazole hybridEscherichia coli3.1Ciprofloxacin12.5[3]
Pseudomonas aeruginosa6.2Ciprofloxacin12.5[3]
66c Sulfonamide-benzothiazole analogPseudomonas aeruginosa3.1-6.2Chloramphenicol-[3]
Staphylococcus aureus3.1-6.2Sulphamethoxazole-[3]
Escherichia coli3.1-6.2--[3]
56, 59a-d Schiff base containing benzothiazoleKlebsiella pneumoniae0.4-0.8Ciprofloxacin1[3]
A1, A2, A9 -Escherichia coli (ATCC 25922)-Ciprofloxacin-[9][10]
Staphylococcus aureus (ATCC 29737)-Ciprofloxacin-[9][10]

Table 2: Antifungal Activity of Novel Benzothiazole Derivatives

Compound IDDerivative ClassFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
3n Dialkyne substituted 2-aminobenzothiazoleCandida tropicalis1.56--[6]
Candida albicans1.56--[6]
Candida krusei1.56--[6]
Cryptococcus neoformans1.56--[6]
Aspergillus niger12.5--[6]
Aspergillus fumigatus12.5-[6]
Thiazole 3 Thiazole containing benzothiazoleAspergillus fumigatus6.25--[8]
Pyrazolo[1,5-a]pyrimidine 21b Pyrazolo[1,5-a]pyrimidine containing benzothiazoleFusarium oxysporum6.25--[8]
A1, A2, A4, A6, A9 -Aspergillus niger-Amphotericin-B-[9][10]
Candida albicans (NCIM 3102)-Amphotericin-B-[9][10]
7a, 7d, 9a, 9d Dihydropyrido[2,3-d]pyrimidin-4-one and Pyrrolo[2,1-b][6][7]benzothiazoleVarious fungiHigher than Cefotaxime and FluconazoleCefotaxime, Fluconazole-[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of novel benzothiazole derivatives.

Protocol 1: Synthesis of Benzothiazole Derivatives via Microwave-Assisted Knoevenagel Condensation

This protocol describes a general and efficient method for the synthesis of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives.[2]

Materials:

  • 2-cyanomethyl-1,3-benzothiazole

  • Appropriate aromatic aldehyde

  • Absolute ethanol

  • Triethylamine

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates (petroleum ether:ethyl acetate, 3:1)

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2-cyanomethyl-1,3-benzothiazole and the appropriate aromatic aldehyde in absolute ethanol.

  • Add a catalytic amount of triethylamine to the mixture.

  • Place the vessel in the microwave reactor and irradiate at 60°C.

  • Monitor the reaction progress using TLC with a mobile phase of petroleum ether:ethyl acetate (3:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This protocol outlines the procedure for determining the MIC of the synthesized benzothiazole derivatives against bacterial and fungal strains.[11]

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of each benzothiazole derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of each microbial strain according to CLSI guidelines.

  • Add the microbial inoculum to each well of the microtiter plate, including positive control wells (medium with inoculum, no compound) and negative control wells (medium only).

  • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure turbidity.

Protocol 3: Agar Well Diffusion Method for Antimicrobial Screening

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[7]

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial and fungal strains

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile swabs

  • Sterile cork borer or well cutter

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate using a sterile swab to create a lawn.

  • Allow the inoculum to dry for a few minutes.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Add a defined volume of the stock solution of each benzothiazole derivative to the respective wells.

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubate the plates under appropriate conditions (temperature and time).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate key concepts related to the antimicrobial applications of benzothiazole derivatives.

experimental_workflow start Start: Synthesis of Benzothiazole Derivatives synthesis Microwave-Assisted Knoevenagel Condensation start->synthesis characterization Spectroscopic Characterization (IR, NMR, MS) synthesis->characterization screening Antimicrobial Screening characterization->screening agar_well Agar Well Diffusion screening->agar_well mic_determination MIC Determination (Microdilution Method) screening->mic_determination data_analysis Data Analysis and Comparison agar_well->data_analysis mic_determination->data_analysis end End: Identification of Lead Compounds data_analysis->end

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of benzothiazole derivatives.

mechanism_of_action benzothiazole Benzothiazole Derivatives inhibition Inhibition benzothiazole->inhibition dna_gyrase DNA Gyrase dna_replication DNA Replication & Repair dna_gyrase->dna_replication dhps Dihydropteroate Synthase (DHPS) folic_acid Folic Acid Synthesis dhps->folic_acid dihydroorotase Dihydroorotase pyrimidine Pyrimidine Biosynthesis dihydroorotase->pyrimidine inhibition->dna_gyrase inhibition->dhps inhibition->dihydroorotase cell_death Bacterial Cell Death dna_replication->cell_death folic_acid->cell_death pyrimidine->cell_death

Caption: Proposed mechanisms of antimicrobial action for benzothiazole derivatives.

logical_relationship scaffold Benzothiazole Scaffold modifications Structural Modifications scaffold->modifications activity Enhanced Antimicrobial Activity modifications->activity spectrum Broad Spectrum of Action activity->spectrum resistance Overcoming Drug Resistance activity->resistance

Caption: Logical relationship between benzothiazole scaffold modification and antimicrobial activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-benzyl-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-benzyl-6-methyl-1,3-benzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of 2-amino-5-methylthiophenol with a phenylacetic acid derivative.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inadequate activation of carboxylic acid If using phenylacetic acid directly, ensure the activating agent (e.g., a carbodiimide like EDC or a stronger acid catalyst) is fresh and used in the correct stoichiometric amount. Alternatively, convert phenylacetic acid to a more reactive derivative such as phenylacetyl chloride prior to reaction.
Decomposition of 2-amino-5-methylthiophenol This starting material can be susceptible to oxidation.[1] It is best to use it fresh or store it under an inert atmosphere (e.g., nitrogen or argon). If decomposition is suspected, purify the 2-amino-5-methylthiophenol before use.
Suboptimal reaction temperature The condensation reaction may require heating. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Some methods suggest temperatures ranging from room temperature to 140°C, depending on the catalyst and solvent used.[2]
Catalyst inefficiency or poisoning Ensure the chosen catalyst is appropriate for the reaction and has not expired. If using a metal-based catalyst, impurities in the starting materials or solvent could be acting as catalyst poisons. Purifying the reactants and using a dry, high-purity solvent may resolve this issue.
Incorrect solvent The choice of solvent can significantly impact the reaction rate and yield. Solvents commonly used for benzothiazole synthesis include ethanol, dimethylformamide (DMF), and toluene.[3] If the yield is low, consider screening different solvents.

Issue 2: Formation of Multiple Products (as seen on TLC or NMR)

Potential Cause Recommended Solution
Side reactions due to impurities Ensure the purity of starting materials. Impurities in the 2-amino-5-methylthiophenol or phenylacetic acid derivative can lead to undesired side products.
Formation of an intermediate The reaction proceeds through an intermediate imine thiophenol before cyclizing.[4] If the reaction is not complete, you may observe this intermediate. To promote full conversion to the final product, consider extending the reaction time or increasing the temperature.
Oxidation of the thiol group The thiol group in 2-amino-5-methylthiophenol can be oxidized. Performing the reaction under an inert atmosphere can help to minimize this side reaction.
Self-condensation of reactants Under certain conditions, the starting materials may undergo self-condensation. Adjusting the reaction conditions, such as temperature and catalyst, can help to favor the desired reaction pathway.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Product is an oil and does not precipitate If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane to induce precipitation. If this fails, extraction followed by column chromatography is the recommended purification method.
Co-elution of product and impurities during column chromatography Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides good separation.
Product remains in the aqueous layer during extraction If the product is protonated (e.g., due to an acidic workup), it may be more soluble in the aqueous layer. Neutralize the solution with a base (e.g., sodium bicarbonate solution) before extraction to ensure the product is in its neutral, more organic-soluble form.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between 2-amino-5-methylthiophenol and a derivative of phenylacetic acid, such as phenylacetyl chloride or phenylacetic acid itself in the presence of a coupling agent.[5] This reaction is a specific example of the general synthesis of 2-substituted benzothiazoles.[4]

Q2: How can I prepare the starting material, 2-amino-5-methylthiophenol?

A2: 2-amino-5-methylthiophenol is not as commonly available as other substituted anilines. It can be synthesized from p-toluidine through a multi-step process involving thiocyanation followed by cyclization and subsequent hydrolysis of the resulting 2-amino-6-methylbenzothiazole.

Q3: What catalysts can be used to improve the yield of the condensation reaction?

A3: A variety of catalysts have been shown to be effective for the synthesis of 2-substituted benzothiazoles. These include acid catalysts such as H₂O₂/HCl, reusable solid catalysts like samarium triflate, and even biocatalysts.[2][6] The optimal catalyst will depend on the specific reaction conditions.

Q4: My reaction is complete according to TLC, but I am having trouble isolating the product. What should I do?

A4: If the product does not precipitate, it is likely soluble in the reaction solvent. First, try to remove the solvent under reduced pressure. If the residue is an oil, attempt to induce crystallization by adding a small amount of a non-polar solvent and scratching the side of the flask. If this is unsuccessful, the product will need to be purified by column chromatography.

Q5: What are some "green" or environmentally friendly approaches to this synthesis?

A5: Green chemistry approaches to benzothiazole synthesis focus on using less hazardous reagents and solvents.[3] This includes the use of reusable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption.[1] For instance, some methods utilize water as a solvent or employ catalysts that can be easily recovered and reused.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HCl2-aminothiophenol, aromatic aldehydesEthanolRoom Temp.45-60 min85-94[2]
SiO₂–HNO₃2-aminothiophenol, aldehydesSolvent-freeShaking-83-98[2]
Ag₂O2-aminothiophenol, aldehydesMicrowave804-8 min92-98[2]
Zn(OAc)₂·2H₂O2-aminothiophenol, aldehydesSolvent-free8030-60 min67-96[7]
L-proline2-aminothiophenol, aromatic acidsSolvent-free (Microwave)--Moderate to good[8]
Samarium triflateo-amino(thio)phenols, aldehydesAqueous medium---[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-amino-5-methylthiophenol and Phenylacetyl Chloride

This protocol is a representative procedure based on common methods for the synthesis of 2-substituted benzothiazoles.

Materials:

  • 2-amino-5-methylthiophenol

  • Phenylacetyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-methylthiophenol (1 equivalent) in dry dichloromethane.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of phenylacetyl chloride (1.05 equivalents) in dry dichloromethane to the cooled mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 2_amino_5_methylthiophenol 2-amino-5-methylthiophenol dissolve Dissolve in DCM with Pyridine 2_amino_5_methylthiophenol->dissolve phenylacetyl_chloride Phenylacetyl Chloride add Add Phenylacetyl Chloride phenylacetyl_chloride->add cool Cool to 0°C dissolve->cool cool->add react Stir at Room Temp. add->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 2-benzyl-6-methyl- 1,3-benzothiazole chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Product Yield? check_sm Check Starting Material Purity & Stability start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok purify_sm Purify/Use Fresh Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes temp_ok Temperature Optimized? check_conditions->temp_ok increase_temp Gradually Increase Temperature temp_ok->increase_temp No catalyst_ok Catalyst Active? temp_ok->catalyst_ok Yes success Yield Improved increase_temp->success replace_catalyst Use Fresh/Different Catalyst catalyst_ok->replace_catalyst No solvent_ok Solvent Appropriate? catalyst_ok->solvent_ok Yes replace_catalyst->success change_solvent Screen Different Solvents solvent_ok->change_solvent No solvent_ok->success Yes change_solvent->success

Caption: Troubleshooting decision tree for low product yield.

References

optimization of reaction conditions for benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of benzothiazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of benzothiazole and its derivatives.

Problem Possible Cause Suggested Solution
Low or No Product Yield Inappropriate catalyst or catalyst deactivation.- Ensure the correct catalyst is chosen for the specific reaction. For the condensation of 2-aminothiophenol (2-ABT) with aldehydes, options like H₂O₂/HCl, Ag₂O, or ionic liquids have shown high efficacy.[1][2] - If reusing a catalyst, be aware that its activity can decrease. For example, some catalysts show a significant drop in yield after just three cycles.[1] Consider reactivating the catalyst or using a fresh batch.
Sub-optimal reaction temperature.- Temperature is a critical parameter. For instance, a reaction of 2-ABT and ketones achieved optimal results at 140°C in a chlorobenzene/DMSO solvent mixture.[1] Conversely, some protocols using H₂O₂/HCl work well at room temperature.[2] Optimize the temperature based on the specific protocol.
Unsuitable solvent.- The choice of solvent can significantly impact yield. In some cases, solvent-free conditions at 80°C have produced excellent yields (84-95%).[1] In other protocols, a mixture like 1,4-dioxane/H₂O was found to be optimal.[3] Experiment with different solvents or solvent-free systems as described in the literature.
Incompatible substrates.- The nature of the substituent on the reactants can influence the yield. Some methods are not suitable for aliphatic aldehydes or result in moderate yields with heteroaromatic aldehydes.[1] If working with a challenging substrate, look for specialized protocols designed for that class of compounds.
Formation of Byproducts / Impure Product Incorrect solvent choice.- The solvent can sometimes participate in side reactions. For example, using ethyl acetate as a solvent in one study led to the formation of a 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][1][2][4]thiadiazine byproduct.[1]
Oxidation of starting materials.- 2-aminothiophenols are susceptible to oxidation.[5] Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen) if the protocol is sensitive to air.
Reaction conditions too harsh.- High temperatures or microwave irradiation can sometimes cause cleavage of heterocycles, leading to lower yields and impurities, especially with heteroaromatic aldehydes.[1]
Difficulty in Product Isolation Need for column chromatography.- Many reported methods require purification by column chromatography to isolate the final product, which can be a drawback.[1]
Heterogeneous catalyst removal.- While heterogeneous catalysts simplify product purification, ensure complete removal by filtration. Catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) are designed for easy removal.[2]
Poor Catalyst Reusability Catalyst poisoning or degradation.- The catalyst may be poisoned by impurities in the reactants or solvent, or it may not be stable under the reaction conditions. The yield can decrease rapidly, for instance, from 85% to 69% after three cycles.[1] Consider using a more robust or recyclable catalyst, such as certain nanorod-shaped ionogels that have shown high stability.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 2-substituted benzothiazoles?

A1: The condensation reaction between 2-aminothiophenol (2-ABT) and a carbonyl-containing compound is the most widely used method.[6] This approach can utilize various reactants like aldehydes, ketones, carboxylic acids, acyl chlorides, or esters to introduce a wide range of substituents at the 2-position of the benzothiazole core.[1][7]

Q2: How do I select the appropriate catalyst for my benzothiazole synthesis?

A2: Catalyst selection depends on the desired reaction conditions and environmental considerations.

  • For Green Chemistry: H₂O₂/HCl in ethanol is an excellent choice for a simple, efficient reaction at room temperature with high yields (85-94%).[2] Nature-friendly options also include nanorod-shaped ionogels in solvent-free conditions.[1]

  • For High Yields & Speed: Silver oxide (Ag₂O) under microwave irradiation can produce impressive yields (92-98%) in very short reaction times (4-8 minutes).[1]

  • For Mild Conditions: Using Pd/C as a catalyst allows for the cyclization of o-iodothiobenzanilide derivatives at room temperature without ligands or additives.[4]

Q3: What are the advantages of using microwave-assisted synthesis?

A3: Microwave irradiation can significantly accelerate the synthesis of benzothiazoles. Compared to conventional heating, it often leads to shorter reaction times (e.g., 3-15 minutes), improved yields, and can expand the range of compatible substrates.[1][2]

Q4: Are there reaction conditions that do not require a metal catalyst?

A4: Yes, several metal-free protocols have been developed. One method involves the reaction of aryl methyl ketones with 2-aminothiophenol in DMSO.[7] Another approach uses a simple mixture of H₂O₂/HCl in ethanol at room temperature.[2] Additionally, some three-component reactions using elemental sulfur can proceed without any added catalyst.[8]

Q5: How do electron-donating or electron-withdrawing groups on the aldehyde reactant affect the reaction?

A5: The effect of substituents can vary depending on the specific synthetic method. In many modern protocols, both electron-donating (EDG) and electron-withdrawing (EWG) groups on aromatic aldehydes are well-tolerated and result in excellent yields.[1][2] However, in some cases, yields may vary. For example, one study noted that while most substituted aldehydes gave yields ≥90%, a hydroxy-substituted aldehyde yielded 86%.[1]

Comparative Data on Reaction Conditions

The following tables summarize quantitative data for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes under different catalytic systems.

Table 1: Comparison of Various Catalytic Systems

CatalystSolventTemperature (°C)TimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min85-94%[1][2]
Ag₂OMicrowave (MW)-4-8 min92-98%[1]
Nanorod IonogelSolvent-free8010-25 min84-95%[1]
GlycerolMicrowave (MW), 180W1004-8 min78-96%[1]
SnP₂O₇--8-35 min87-95%[2]
None (Photo-oxidative)1,4-dioxane/H₂ORoom Temp20 h~88%[3]

Key Experimental Protocols

Protocol 1: Green Synthesis using H₂O₂/HCl at Room Temperature

This protocol describes an environmentally friendly and efficient method for synthesizing 2-substituted benzothiazoles.

Reactants & Reagents:

  • 2-Aminothiophenol (2-ABT)

  • Substituted Aldehyde

  • Hydrogen Peroxide (H₂O₂)

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol and the substituted aldehyde in ethanol.

  • The optimal ratio of reactants and catalysts was found to be 1:1:6:3 (2-ABT : Aldehyde : H₂O₂ : HCl).[1][2]

  • Add the appropriate amounts of H₂O₂ and HCl to the mixture.

  • Stir the reaction mixture at room temperature.

  • The reaction is typically complete within 45 to 60 minutes.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated via standard workup procedures. This method is noted for its easy product isolation.[1]

Protocol 2: Rapid Synthesis using Microwave Irradiation

This protocol is suitable for achieving very high yields in a short amount of time.

Reactants & Reagents:

  • 2-Aminothiophenol (2-ABT)

  • Substituted Aldehyde

  • Silver Oxide (Ag₂O) as catalyst

Procedure:

  • Combine 2-aminothiophenol, the substituted aldehyde, and a catalytic amount of Ag₂O in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor.

  • The reaction is typically complete in 4 to 8 minutes, with reported yields between 92-98%.[1]

  • After the reaction is complete and the vessel has cooled, dissolve the mixture in an appropriate solvent.

  • Remove the catalyst by filtration.

  • Purify the product, often by column chromatography, to obtain the final 2-substituted benzothiazole.[1]

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reactants Prepare Reactants (2-ABT & Aldehyde) mix Combine Reactants, Catalyst & Solvent prep_reactants->mix prep_catalyst Prepare Catalyst & Solvent prep_catalyst->mix react Apply Conditions (Heat/MW/Light) mix->react monitor Monitor Progress (TLC) react->monitor workup Quench Reaction & Initial Workup monitor->workup filtration Filter Catalyst (if heterogeneous) workup->filtration purify Purify Product (e.g., Column Chromatography) filtration->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis troubleshooting_low_yield start Low Yield Observed check_catalyst Is Catalyst Active & Correct? start->check_catalyst check_temp Is Temperature Optimal? check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_catalyst->check_temp Yes replace_catalyst Use Fresh/Alternative Catalyst check_catalyst->replace_catalyst No check_substrate Is Substrate Compatible? change_method Change Synthetic Method check_substrate->change_method No success Yield Improved check_substrate->success Yes check_solvent->check_substrate Yes change_solvent Try Different Solvent/Solvent-Free check_solvent->change_solvent No adjust_temp->success replace_catalyst->success change_method->success change_solvent->success reaction_pathway r1 2-Aminothiophenol (2-ABT) intermediate1 Schiff Base Intermediate (Benzothiazoline) r1->intermediate1 r2 Aldehyde (R-CHO) r2->intermediate1 product 2-Substituted Benzothiazole intermediate1->product Oxidation / Dehydrogenation

References

troubleshooting guide for 2-benzyl-6-methyl-1,3-benzothiazole experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-benzyl-6-methyl-1,3-benzothiazole.

Section 1: Synthesis and Purification

This section addresses common issues encountered during the synthesis and purification of this compound and related derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in benzothiazole synthesis can stem from several factors:

  • Purity of Starting Materials: The primary starting material, a substituted 2-aminobenzenethiol, is prone to oxidation.[1] Ensure you are using fresh or properly stored reagents. The purity of the benzylating agent (e.g., phenylacetic acid or benzyl halide) is also critical.

  • Reaction Conditions: Benzothiazole formation often requires specific temperatures and reaction times. For instance, condensation reactions may require refluxing for several hours.[2][3] Inadequate heating or premature termination of the reaction can lead to low conversion.

  • Atmosphere: Reactions involving easily oxidizable thiols should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of disulfide side products.

  • Side Reactions: The formation of thioamides or other intermediates that do not cyclize efficiently can reduce the yield of the desired benzothiazole.[3][4]

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate post-reaction. What could they be?

A2: Multiple spots on a TLC plate indicate a mixture of compounds. Besides your target product, these could include:

  • Unreacted 2-amino-5-methylbenzenethiol.

  • Unreacted benzylating agent.

  • Disulfide byproducts from the oxidation of the starting aminothiophenol.

  • An intermediate benzothiazoline, which is an unoxidized form of the final product.

  • Other side products from competing reaction pathways.

Running co-spots with your starting materials can help identify them. Characterization of the crude mixture by LC-MS is highly recommended for identifying the masses of the various components.

Q3: What is the most effective method for purifying crude this compound?

A3: The most common and effective purification method is column chromatography on silica gel.[5] A solvent system of ethyl acetate and hexane is typically used. The polarity can be adjusted based on the TLC analysis of your crude product. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification after chromatography.[2][6]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized method based on the condensation of a substituted 2-aminobenzenethiol with a carboxylic acid, a common route for synthesizing 2-substituted benzothiazoles.[1][3]

Materials:

  • 2-Amino-5-methylbenzenethiol

  • Phenylacetic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 2-amino-5-methylbenzenethiol (1 equivalent) and phenylacetic acid (1.1 equivalents).

  • Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

  • Heat the mixture at 120-140°C for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid using column chromatography (Hexane/Ethyl Acetate gradient).

Diagram: General Synthesis Workflow

reagents Starting Materials (2-Amino-5-methylbenzenethiol, Phenylacetic acid) reaction Condensation Reaction reagents->reaction PPA, Heat workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product characterization Characterization (NMR, MS, MP) product->characterization

Caption: Workflow for the synthesis and characterization of the target compound.

Section 2: Characterization and Analysis

This section provides guidance on interpreting analytical data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the ¹H NMR spectrum for this compound?

A1: While the exact spectrum must be acquired experimentally, you can predict the key signals based on the structure:

  • Methyl Group (-CH₃): A singlet around δ 2.2-2.5 ppm.[2]

  • Benzyl Group (-CH₂-): A singlet for the methylene protons around δ 4.0-4.5 ppm.

  • Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzothiazole ring system and the benzyl phenyl ring.[2]

Q2: My melting point is broad or lower than the literature value. What does this indicate?

A2: A broad or depressed melting point is a classic indicator of an impure sample. The presence of solvents or side products can disrupt the crystal lattice of the pure compound, causing it to melt over a range and at a lower temperature. Further purification is recommended.

Q3: How can I confirm the successful formation of the benzothiazole ring versus an uncyclized thioamide intermediate?

A3: Mass spectrometry is definitive for confirming the molecular weight of the final product. Additionally, Infrared (IR) spectroscopy can be insightful. The disappearance of the N-H and C=O stretches from the thioamide intermediate and the appearance of the characteristic C=N stretch (around 1610 cm⁻¹) of the thiazole ring would suggest successful cyclization.[2]

Data Tables

Table 1: Physicochemical and Spectroscopic Data for Related Benzothiazoles

CompoundMolecular FormulaYield (%)Melting Point (°C)Key ¹H NMR Signals (δ ppm)
2-Amino-6-methylbenzothiazoleC₈H₈N₂S80%145°C7.32-7.26 (3H, m, Ar-H), 3.45 (2H, s, NH₂), 2.34 (3H, s, CH₃)[2]
2-Hydrazino-6-methylbenzothiazoleC₈H₉N₃S43%192°C9.59 (1H, s, NH), 7.34-7.11 (5H, m, Ar-H), 3.37 (2H, s, NH₂), 2.26 (3H, s, CH₃)[2]
GG7 (A 2,4-dichloroacetophenone derivative)C₁₆H₁₃Cl₂N₃S54%177°C9.59 (1H, s, NH), 7.25-7.11 (7H, m, Ar-H), 3.40 (3H, s, CH₃), 2.26 (3H, s, CH₃)[2]

Section 3: Biological Assays

This section covers common issues when using this compound in biological experiments.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of the media in my cell-based assay. How can I improve its solubility?

A1: Benzothiazole derivatives are often hydrophobic and have poor aqueous solubility.

  • Use a Co-solvent: The standard practice is to dissolve the compound in a biocompatible organic solvent like DMSO to create a high-concentration stock solution.[4] This stock can then be diluted into the aqueous assay buffer or cell media. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Sonication: Gentle sonication can sometimes help dissolve the compound in the final media.

  • Formulation: For in vivo studies, formulation with solubilizing agents like cyclodextrins or Cremophor may be necessary.

Q2: I am not observing any biological activity, even though similar compounds are reported to be active. What should I check?

A2: A lack of activity can be due to several factors beyond the compound's intrinsic properties:

  • Compound Purity and Integrity: Verify the purity of your compound. Impurities could inhibit the expected activity. Also, confirm the compound has not degraded during storage.

  • Assay Conditions: Ensure the compound is stable under your specific assay conditions (pH, temperature, light exposure).

  • Cell Permeability: The compound may not be effectively crossing the cell membrane. Assays with cell lysates or purified enzymes can help determine if the issue is permeability.

  • Mechanism of Action: The specific substitutions on your benzothiazole (the 2-benzyl and 6-methyl groups) may alter its binding to the biological target compared to other derivatives.

Diagram: Troubleshooting Logic for Low Synthesis Yield

start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions start->check_cond check_side Analyze Crude Product for Side Products start->check_side oxid Oxidized Thiol? check_sm->oxid impure Impure Reagents? check_sm->impure temp Temperature Correct? check_cond->temp time Sufficient Time? check_cond->time atmo Inert Atmosphere Used? check_cond->atmo lcms Identify by LC-MS check_side->lcms

Caption: Decision tree for troubleshooting low reaction yields.

Diagram: Hypothetical Signaling Pathway Inhibition

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Compound 2-benzyl-6-methyl- 1,3-benzothiazole Compound->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the compound.

References

Technical Support Center: Purification of 2-benzyl-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 2-benzyl-6-methyl-1,3-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed. A prevalent method for synthesizing this compound is the condensation of 5-methyl-2-aminothiophenol with a phenylacetic acid derivative (e.g., phenylacetyl chloride or phenylacetic acid). In this case, likely impurities include:

  • Unreacted Starting Materials:

    • 5-methyl-2-aminothiophenol

    • Phenylacetic acid or phenylacetyl chloride

  • Side-Products:

    • Products from the self-condensation of 5-methyl-2-aminothiophenol.

    • Byproducts from the decomposition of heat-sensitive reagents.

  • Residual Solvents and Reagents:

    • Solvents used in the reaction and work-up (e.g., toluene, ethanol, dichloromethane).

    • Catalysts or reagents used for condensation (e.g., polyphosphoric acid, acidic or basic catalysts).

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating the target compound from a wide range of impurities. Silica gel is the most common stationary phase.

  • Recrystallization: This method is excellent for obtaining highly pure crystalline material, provided a suitable solvent is found. It is often used as a final purification step after initial purification by chromatography.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring the purity of fractions from column chromatography or for assessing the purity of the crude and recrystallized product. A suitable solvent system for TLC will show good separation between the desired product and its impurities.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the origin on the TLC plate or the column.

Possible Cause Troubleshooting Step
Solvent system is not polar enough. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound is highly polar and strongly adsorbed to the silica gel. Consider switching to a more polar solvent system, such as dichloromethane/methanol. In some cases, adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent can help elute basic compounds.
Compound has poor solubility in the eluent. Ensure the chosen eluent is a good solvent for your compound at the concentration you are using.

Issue 2: Poor separation of the product from impurities.

Possible Cause Troubleshooting Step
Inappropriate solvent system. Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (largest ΔRf) between your product and the impurities.
Column is overloaded. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).
Flow rate is too fast. A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved separation.
Cracks or channels in the silica gel column. Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is often preferred over dry packing.

Issue 3: The product elutes as a broad band or with significant tailing.

Possible Cause Troubleshooting Step
Compound is interacting too strongly with the silica gel. Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent.
The sample was loaded in a solvent that is too polar. Load the sample in the least polar solvent in which it is soluble, preferably the initial eluting solvent.
Column is overloaded. Reduce the amount of crude material loaded onto the column.
Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even at boiling point.

Possible Cause Troubleshooting Step
The solvent is not suitable. The compound has low solubility in the chosen solvent. Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Issue 2: The compound dissolves at room temperature or does not precipitate upon cooling.

Possible Cause Troubleshooting Step
The solvent is too good a solvent for the compound. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly.
The solution is not saturated. Reduce the volume of the solvent by evaporation and then allow the solution to cool again.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

Issue 3: The compound precipitates as an oil instead of crystals.

Possible Cause Troubleshooting Step
The solution is cooling too rapidly. Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
The melting point of the compound is lower than the boiling point of the solvent. Choose a lower-boiling solvent.
Presence of impurities. The impurities may be preventing crystal lattice formation. Try to purify the compound by another method (e.g., column chromatography) before recrystallization.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography and TLC

Technique Stationary Phase Mobile Phase (Eluent) Notes
TLC/Column ChromatographySilica GelHexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v)Good for separating non-polar to moderately polar compounds. The ratio can be adjusted based on the polarity of the impurities.
TLC/Column ChromatographySilica GelDichloromethane / Methanol (e.g., 99:1 to 95:5 v/v)Suitable for more polar compounds.
TLC/Column ChromatographySilica GelDichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:9:1 v/v/v)Useful for basic benzothiazole derivatives to prevent tailing.

Table 2: Common Recrystallization Solvents

Solvent Compound Solubility Notes
EthanolSoluble when hot, less soluble when cold.A commonly used solvent for many organic compounds.
IsopropanolSimilar to ethanol.Can be a good alternative to ethanol.
TolueneSoluble when hot, less soluble when cold.A higher boiling point solvent, good for less soluble compounds.
Hexane / Ethyl AcetateSoluble in hot mixture, precipitates upon cooling.The ratio can be adjusted to achieve optimal solubility.
Diethyl Ether / HexaneSoluble in diethyl ether, insoluble in hexane.Diethyl ether is used to dissolve the compound, and hexane is added as an anti-solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully add the sample solution to the top of the silica gel.

  • Elution: Begin eluting with the initial solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: In a flask, add the crude or partially purified this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Pure_Fractions Combine Pure Fractions TLC_Analysis_1->Pure_Fractions Impure_Fractions Impure Fractions / Mother Liquor TLC_Analysis_1->Impure_Fractions Solvent_Evaporation_1 Solvent Evaporation Pure_Fractions->Solvent_Evaporation_1 Partially_Purified_Product Partially Purified Product Solvent_Evaporation_1->Partially_Purified_Product Recrystallization Recrystallization Partially_Purified_Product->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Recrystallization->Impure_Fractions Pure_Product Pure Crystalline Product Filtration_Drying->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Identify_Technique Identify Technique: Column Chromatography or Recrystallization? Start->Identify_Technique Column_Issue Column Chromatography Issue Identify_Technique->Column_Issue Column Recrystallization_Issue Recrystallization Issue Identify_Technique->Recrystallization_Issue Recrystallization No_Separation Poor or No Separation Column_Issue->No_Separation Tailing Broad Peak / Tailing Column_Issue->Tailing No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals Oiling_Out Compound Oils Out Recrystallization_Issue->Oiling_Out Adjust_Solvent Adjust Solvent Polarity No_Separation->Adjust_Solvent Check_Loading Check Sample Loading & Column Packing No_Separation->Check_Loading Add_Modifier Add Solvent Modifier (e.g., TEA) Tailing->Add_Modifier Induce_Crystallization Induce Crystallization (Scratch, Seed Crystal) No_Crystals->Induce_Crystallization Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling

Caption: A logical decision tree for troubleshooting common purification issues.

Technical Support Center: Enhancing the Stability of 2-benzyl-6-methyl-1,3-benzothiazole in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-benzyl-6-methyl-1,3-benzothiazole in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in solution upon storage.

Question: My solution of this compound is showing a rapid decrease in purity, even when stored at room temperature. What could be the cause and how can I mitigate this?

Answer: Rapid degradation at room temperature can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. Benzothiazole derivatives can be susceptible to these degradation pathways.

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is often dependent on the pH of the solution.

  • Oxidation: The sulfur atom in the benzothiazole ring can be prone to oxidation, potentially leading to the formation of sulfoxides or sulfones, or even ring-opening products.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.[3][4]

Troubleshooting Steps:

  • pH Control: Ensure your solution is buffered at a neutral or slightly acidic pH. The optimal pH for stability should be determined experimentally.

  • Inert Atmosphere: To minimize oxidation, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light.[5][6]

  • Temperature Control: Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C) to slow down the rate of all potential degradation reactions.

Issue 2: Precipitation or cloudiness observed in the solution over time.

Question: I've prepared a solution of this compound, but it becomes cloudy or forms a precipitate after a short period. What is happening?

Answer: Precipitation can occur due to several reasons:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent, and with slight temperature fluctuations, it can precipitate out.

  • Degradation Product Insolubility: A degradation product might be less soluble than the parent compound, leading to its precipitation.

  • Polymorphism: The compound might be converting to a less soluble polymorphic form over time.

Troubleshooting Steps:

  • Solubility Assessment: Re-evaluate the solubility of this compound in your chosen solvent system. Consider using a co-solvent to improve solubility.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by HPLC, LC-MS, or NMR) to determine if it is the parent compound or a degradation product.

  • Formulation Adjustment: Consider the use of solubilizing excipients, such as cyclodextrins or surfactants, to enhance and maintain the solubility of the compound in your formulation.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on the chemistry of related benzothiazole compounds, the primary degradation pathways for this compound are likely to be:

  • Photodegradation: Upon exposure to light, it may undergo photodimerization or, in the presence of oxygen, form photooxidative products like 2-hydroxybenzothiazole derivatives.[3][4]

  • Oxidative Degradation: The benzothiazole ring can undergo oxidative cleavage, potentially leading to the formation of acylamidobenzene sulfonate esters.[1][2] The sulfur atom is also a potential site for oxidation.

  • Hydrolytic Degradation: The thiazole ring may be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.

2. How does pH affect the stability of this compound in aqueous solutions?

3. What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions of this compound should be stored:

  • Protected from light: Use amber glassware or light-opaque containers.

  • At reduced temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

  • Under an inert atmosphere: Purge the headspace of the container with nitrogen or argon to prevent oxidation.

  • At an optimal pH: If in an aqueous solution, buffer it to the pH of maximum stability as determined by experimental studies.

4. Are there any excipients that can be used to enhance the stability of this compound in a formulation?

Yes, several types of excipients can potentially enhance stability:

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

  • Chelating Agents: Metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Buffering Agents: To maintain the optimal pH, use a suitable buffer system (e.g., phosphate or citrate buffers).

  • Solubilizers: If precipitation is an issue, excipients like cyclodextrins, polysorbates (e.g., Tween® 80), or polyethylene glycols (PEGs) can improve solubility and stability.

A thorough drug-excipient compatibility study is essential to ensure the selected excipients do not introduce new stability issues.[7][8]

Data Presentation

Table 1: Illustrative pH-Rate Profile for the Hydrolysis of a Benzothiazole Derivative at 25°C

(Note: This table presents hypothetical data for illustrative purposes to demonstrate a typical pH-rate profile. Actual data for this compound must be determined experimentally.)

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t½) (hours)
3.05.2 x 10⁻⁶36.9
5.01.1 x 10⁻⁶175.2
7.08.5 x 10⁻⁷226.9
9.03.4 x 10⁻⁶56.5
11.09.8 x 10⁻⁶19.6

Table 2: Example of Forced Degradation Study Results for a Benzothiazole Analogue

(Note: This table provides an example of typical outcomes from a forced degradation study. The specific conditions and results for this compound will need to be established through experimentation.)

Stress ConditionDurationDegradation (%)Major Degradation Products Identified
0.1 M HCl24 hours15.2Hydrolysis Product A
0.1 M NaOH8 hours28.5Hydrolysis Product B, Ring-opened species
10% H₂O₂12 hours45.1Oxidative Product C (Sulfoxide), Ring-opened species
Heat (80°C)48 hours8.3Thermally induced degradants
Photostability (ICH Q1B)1.2 million lux hours22.7Photodegradation Product D, Dimer

Experimental Protocols

Protocol 1: pH-Stability Profiling

  • Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 2 to 12).

  • Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent. Dilute the stock solution into each buffer to a final known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, or 60°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the apparent first-order rate constant (k_obs) at each pH. The pH of maximum stability corresponds to the lowest k_obs.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set duration.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature for a suitable time.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose the compound in a transparent container to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][10] A dark control should be run in parallel.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products. The goal is to achieve a target degradation of 5-20%.

Visualizations

main 2-benzyl-6-methyl- 1,3-benzothiazole hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation (e.g., H₂O₂) main->oxidation photo Photodegradation (Light/UV) main->photo prod_hydro Ring-Opened Products / Hydroxylated Species hydrolysis->prod_hydro prod_oxi Sulfoxides / Sulfones / Ring-Opened Products oxidation->prod_oxi prod_photo Dimers / Photo-oxidized Products photo->prod_photo

Caption: Potential degradation pathways for this compound.

start Start: Stability Issue (e.g., Degradation) identify Identify Potential Causes (Hydrolysis, Oxidation, Light) start->identify ph_study Conduct pH-Rate Profile Study identify->ph_study forced_deg Perform Forced Degradation Study identify->forced_deg optimize Optimize Formulation & Storage ph_study->optimize Determine optimal pH analyze_deg Analyze Degradation Products (HPLC, LC-MS) forced_deg->analyze_deg analyze_deg->optimize Understand degradation pathways end Stable Solution optimize->end

Caption: Troubleshooting workflow for enhancing solution stability.

References

Technical Support Center: Method Refinement for Biological Assays Involving 2-benzyl-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-benzyl-6-methyl-1,3-benzothiazole and related benzothiazole derivatives in biological assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or No Compound Activity Poor Solubility: this compound, like many benzothiazole derivatives, can have limited aqueous solubility, leading to precipitation in assay media.[1]- Prepare stock solutions in 100% DMSO.[1] - Ensure the final DMSO concentration in the assay does not exceed 0.5-1% to avoid solvent-induced cytotoxicity.[1] - Visually inspect wells for precipitation after compound addition. - Consider using a solubility-enhancing excipient if issues persist.
Compound Degradation: The compound may be unstable in the assay medium over the course of the experiment.- Minimize the time the compound is in aqueous solution before being added to the cells. - Prepare fresh dilutions of the compound for each experiment. - Assess compound stability in your specific cell culture medium using analytical methods like HPLC.
Incorrect Target or Cell Line: The selected cell line may not express the target of interest or possess the necessary signaling pathways for the compound to elicit a response.- Confirm target expression in your cell line using techniques like Western blot or qPCR. - Review literature to ensure the cell line is appropriate for the expected mechanism of action.
High Variability Between Replicates Inconsistent Compound Dispensing: Inaccurate or inconsistent pipetting of the compound can lead to significant well-to-well variations.- Use calibrated pipettes and appropriate tips for the volumes being dispensed. - For multi-well plates, consider using a multichannel pipette or an automated liquid handler. - Mix the compound dilution thoroughly before adding to the assay plate.
Edge Effects in Multi-Well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to skewed results.- Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile water or PBS to maintain humidity. - Ensure proper sealing of the plate during incubation.
Cell Seeding Inconsistency: Uneven cell distribution across the plate will result in variable cell numbers per well, affecting assay readouts.- Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. - Work quickly to prevent cells from settling in the reservoir during plating. - Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling.
Assay Interference Fluorescence Interference: Benzothiazole derivatives can be fluorescent, which may interfere with fluorescence-based assays (e.g., some viability assays, reporter assays).[2][3][4]- Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths. - If interference is significant, consider using a non-fluorescent assay method (e.g., colorimetric or luminescence-based). - Some benzothiazole derivatives exhibit pH-dependent fluorescence; ensure your buffer system is robust.[2]
Colorimetric Assay Interference: The compound may absorb light at the same wavelength as the assay's chromophore, leading to false readings.- Run a compound-only control to measure its absorbance at the assay wavelength and subtract this background from the experimental wells.
Non-Specific Binding/Promiscuity: At higher concentrations, compounds can aggregate or bind non-specifically to proteins, leading to off-target effects or assay artifacts.[5]- Test the compound in a counterscreen or an orthogonal assay to confirm on-target activity. - Include a structurally similar but inactive analog as a negative control if available. - Be cautious of steep dose-response curves, which can sometimes indicate non-specific activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for benzothiazole derivatives in cancer cell lines?

A1: While the exact mechanism can vary between derivatives, many benzothiazoles exhibit anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G1 phase.[6] They have been shown to modulate the activity of key signaling proteins involved in cell survival and proliferation, such as p53, PTEN, and MAP kinases (ERK1/2, p38).[6] Some derivatives also act as inhibitors of specific kinases like VEGFR-2 and BRAF.[7]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, create intermediate dilutions from the stock solution in DMSO before making the final dilution in your aqueous assay buffer or cell culture medium.

Q3: What are the common in vitro assays used to evaluate the biological activity of benzothiazole compounds?

A3: The most common assays are cytotoxicity or cell viability assays to determine the concentration at which the compound inhibits cell growth (IC50). These include:

  • MTT Assay: A colorimetric assay that measures metabolic activity.[8][9]

  • SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content.[10]

  • CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

Other relevant assays include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis by flow cytometry, and specific enzyme inhibition assays.[6]

Q4: Can the benzothiazole core interfere with high-throughput screening (HTS) assays?

A4: Yes, the benzothiazole scaffold can present challenges in HTS. Due to their aromatic nature, some derivatives are fluorescent, which can interfere with fluorescence-based readouts.[2][3][4] They can also be "frequent hitters" or promiscuous inhibitors due to non-specific binding or aggregation at high concentrations.[5] It is crucial to perform appropriate control experiments, such as testing for compound autofluorescence and using orthogonal assays to validate primary hits.[5][11]

Q5: What signaling pathways are commonly affected by anticancer benzothiazole derivatives?

A5: Benzothiazole derivatives have been shown to impact several critical cancer-related signaling pathways. One key pathway is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.[12] By modulating proteins like PTEN and AKT, these compounds can inhibit this pro-survival pathway.[6] Additionally, they can influence the MAPK pathway (including ERK and p38) and activate tumor suppressor pathways involving p53.[6]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 2X concentration series of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.[10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2, allowing the MTT to be converted to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathways

G cluster_0 Cell Proliferation & Survival Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p53 p53 AKT->p53 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PI3K inhibits BZT Benzothiazole Derivatives BZT->AKT inhibit BZT->PTEN activate BZT->p53 activate Apoptosis Apoptosis p53->Apoptosis

Caption: Benzothiazole derivatives' impact on the PI3K/AKT pathway.

Experimental Workflow

G start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound (48-72h) incubate_24h->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells add_reagent Add Viability Reagent (e.g., MTT) treat_cells->add_reagent incubate_reagent Incubate (e.g., 3-4h) add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell-based cytotoxicity assay.

Logical Relationship

G main Assay Troubleshooting low_activity Low/No Activity main->low_activity high_variability High Variability main->high_variability interference Assay Interference main->interference solubility Poor Solubility low_activity->solubility degradation Degradation low_activity->degradation pipetting Pipetting Error high_variability->pipetting edge_effect Edge Effect high_variability->edge_effect fluorescence Autofluorescence interference->fluorescence promiscuity Promiscuity interference->promiscuity

Caption: Troubleshooting logic for common assay issues.

References

Validation & Comparative

Unveiling the Biological Target of 2-benzyl-6-methyl-1,3-benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of the biological target of the novel compound 2-benzyl-6-methyl-1,3-benzothiazole. While direct experimental validation for this specific molecule is pending in published literature, based on extensive research of structurally similar 2-substituted benzothiazole derivatives, this document focuses on its probable role as an inhibitor of key protein kinases implicated in cancer: Abelson murine leukemia viral oncogene homolog 1 (ABL1) and Cyclin-Dependent Kinase 4/6 (CDK4/6).

This guide will compare the hypothetical activity of this compound with established kinase inhibitors, provide detailed experimental protocols for target validation, and visualize the relevant signaling pathways.

Comparative Analysis of Kinase Inhibitors

The therapeutic potential of inhibiting protein kinases is well-established in oncology. The following tables provide a comparative overview of the inhibitory activities of known drugs targeting ABL1 and CDK4/6, against which this compound could be benchmarked.

Table 1: Comparison of ABL1 Kinase Inhibitors

CompoundTypeIC50 (nM)Target Disease(s)
This compound Hypothetical --
ImatinibATP-competitive25-750Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)
NilotinibATP-competitive<30CML
DasatinibATP-competitive<1CML, ALL
BosutinibATP-competitive1.2CML
PonatinibATP-competitive0.37CML, ALL
AsciminibAllosteric0.6 (enzymatic), 0.5 (cellular)CML

Table 2: Comparison of CDK4/6 Kinase Inhibitors

CompoundTypeIC50 (nM) - CDK4IC50 (nM) - CDK6Target Disease(s)
This compound Hypothetical ---
PalbociclibATP-competitive1115HR+ Breast Cancer
RibociclibATP-competitive1039HR+ Breast Cancer
AbemaciclibATP-competitive210HR+ Breast Cancer

Experimental Protocols for Target Validation

To validate the biological target of this compound as a kinase inhibitor, the following in vitro assays are recommended.

In Vitro ABL1 Kinase Inhibition Assay

This assay determines the ability of a test compound to inhibit the phosphorylation of a substrate by the ABL1 kinase.

Materials:

  • Recombinant human ABL1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • ABL1-specific substrate peptide (e.g., EAIYAAPFAKKK)

  • Test compound (this compound) and known inhibitors (e.g., Imatinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of ABL1 enzyme solution (pre-diluted in kinase buffer) to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP (at a concentration close to the Km for ATP).

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay

This assay measures the inhibition of CDK4/Cyclin D1-mediated phosphorylation of a substrate, typically a fragment of the Retinoblastoma (Rb) protein.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme complex

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP

  • Rb protein fragment as a substrate

  • Test compound (this compound) and known inhibitors (e.g., Palbociclib)

  • Detection reagent (e.g., Lance® Ultra ULight™-Rb (Ser780) peptide and Eu-W1024 anti-phospho-Rb (Ser780) antibody for a TR-FRET assay)

  • 384-well plates

  • TR-FRET-enabled plate reader

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in DMSO.

  • Add the compound dilutions to the wells of a 384-well plate.

  • Add the CDK4/Cyclin D1 enzyme complex to the wells.

  • Add the Rb substrate to the wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (ULight™-labeled peptide and Europium-labeled antibody) and incubate for 1 hour.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Understanding the signaling context of the putative targets is crucial for interpreting experimental results.

G cluster_0 ABL1 Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK ABL1 ABL1 RTK->ABL1 BCR_ABL1 BCR-ABL1 Fusion Protein (in CML) BCR_ABL1->ABL1 CRKL CRKL ABL1->CRKL STAT5 STAT5 ABL1->STAT5 PI3K_AKT PI3K/AKT Pathway ABL1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ABL1->RAS_MAPK Cell_Proliferation Cell Proliferation CRKL->Cell_Proliferation Survival Survival STAT5->Survival Inhibition_of_Apoptosis Inhibition of Apoptosis PI3K_AKT->Inhibition_of_Apoptosis RAS_MAPK->Cell_Proliferation

Caption: ABL1 signaling in normal and cancer cells.

G cluster_1 CDK4/6 Signaling Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb Protein CDK4_6->Rb phosphorylates CDK4_6->Rb releases inhibition E2F E2F Transcription Factor Rb->E2F inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Cell_Cycle_Progression Cell Cycle Progression G1_S_Transition->Cell_Cycle_Progression

Caption: CDK4/6 control of the cell cycle G1/S transition.

G cluster_2 Target Validation Workflow Compound 2-benzyl-6-methyl- 1,3-benzothiazole In_Silico In Silico Screening (Docking Studies) Compound->In_Silico In_Vitro In Vitro Kinase Assays (ABL1, CDK4/6) In_Silico->In_Vitro IC50 IC50 Determination In_Vitro->IC50 Cell_Based Cell-Based Assays (Cancer Cell Lines) IC50->Cell_Based Phenotypic Phenotypic Readouts (Proliferation, Apoptosis) Cell_Based->Phenotypic

Caption: A workflow for validating the biological target.

Disclaimer

The information provided in this guide regarding the biological target of this compound is based on the analysis of structurally related compounds. Direct experimental validation is required to definitively confirm its mechanism of action. The experimental protocols are intended as a general guide and may require optimization.

A Comparative Analysis of 2-Benzyl-6-Methyl-1,3-Benzothiazole and Other Benzothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative study of the inhibitory activities of 2-benzyl-6-methyl-1,3-benzothiazole and other notable benzothiazole derivatives. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated view of the performance of these compounds against various biological targets, supported by experimental data from recent literature.

Introduction to Benzothiazole Inhibitors

Benzothiazole is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The substitution pattern on the benzothiazole ring system plays a crucial role in determining the potency and selectivity of these compounds. This guide focuses on comparing the inhibitory profile of this compound with other 2-substituted benzothiazole analogs, providing a valuable resource for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Comparative Inhibitory Activity

Compound/DerivativeTargetIC50 ValueReference
Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast Cancer)18.10 µM[3][4]
Morpholine based thiourea bromobenzothiazoleHeLa (Cervical Cancer)38.85 µM[3][4]
Thiophene based acetamide benzothiazoleMCF-7 (Breast Cancer)24.15 µM[3][4]
Thiophene based acetamide benzothiazoleHeLa (Cervical Cancer)46.46 µM[3][4]
Imidazole based benzothiazole derivativeVarious Cancer Cell Lines~10 µM[4]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamideFatty Acid Amide Hydrolase (FAAH)IC50 < 10 nM[5]
4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acidE. coli DNA GyraseIC50 < 10 nM[5]
2-((5-Cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamideVEGFR-2-[6]
Compound 4f (a benzothiazole derivative)Acetylcholinesterase (AChE)23.4 ± 1.1 nM[7][8]
Compound 4f (a benzothiazole derivative)Monoamine Oxidase B (MAO-B)40.3 ± 1.7 nM[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the inhibitory activity of benzothiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[9][10]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 5 x 10^6 cells per 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The benzothiazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period, typically 48 to 72 hours.[9]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.[9]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and its inhibition is a common strategy in cancer therapy.[12][13]

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often done using an ELISA-based format.[14][15]

  • Plate Coating: A 96-well plate is coated with a substrate that can be phosphorylated by VEGFR-2.

  • Kinase Reaction: The benzothiazole inhibitor, recombinant VEGFR-2 enzyme, and ATP are added to the wells. The reaction is allowed to proceed for a set time at a specific temperature.

  • Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A substrate for the detection enzyme is added, which generates a colorimetric or chemiluminescent signal.[14]

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of inhibitors often involves elucidating the signaling pathways they modulate. Benzothiazole derivatives have been shown to affect several key pathways involved in cancer progression.[16][17]

EGFR_Signaling_Pathway Benzothiazole Benzothiazole Inhibitor EGFR EGFR Benzothiazole->EGFR Inhibits PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: EGFR signaling pathway and points of inhibition by benzothiazole derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of benzothiazole inhibitors.

Experimental_Workflow start Start synthesis Synthesis of Benzothiazole Derivatives start->synthesis treatment Treatment with Benzothiazole Derivatives synthesis->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro anticancer activity screening.

References

In Vivo Efficacy of 2-Benzyl-6-Methyl-1,3-Benzothiazole and Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of benzothiazole derivatives, with a focus on anticancer and anti-inflammatory applications, as a proxy for evaluating the potential of 2-benzyl-6-methyl-1,3-benzothiazole. Due to the limited availability of specific in vivo data for this compound, this report leverages data from structurally related and well-studied benzothiazole compounds. The performance of these compounds is compared against standard therapeutic agents, Paclitaxel for anticancer and Celecoxib for anti-inflammatory effects.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of a representative benzothiazole derivative, 2-(4-aminophenyl)benzothiazole, in a cancer model and other benzothiazole derivatives in an inflammation model, alongside comparator drugs.

Table 1: In Vivo Anticancer Efficacy

CompoundTherapeutic AreaAnimal ModelDosing RegimenTumor Growth InhibitionReference
2-(4-amino-3-methylphenyl)benzothiazole Breast CancerNude mice with MCF-7 xenografts10 mg/kg, i.p.Potent growth inhibition[1][2]
2-(4-aminophenyl)benzothiazole (BTZ) GliomaRat C6 glioma xenograft10 and 15 mg/kg daily for 21 daysReduced tumor volume to 12% of untreated[3]
Paclitaxel Breast CancerMice with MCF-7 xenograftsNot specifiedSignificant inhibition of tumor growth[4]
Paclitaxel Colorectal CancerHCT-15 mouse xenograftNot specifiedSignificant inhibition of tumor growth[5]

Table 2: In Vivo Anti-inflammatory Efficacy

CompoundTherapeutic AreaAnimal ModelDosing RegimenPaw Edema InhibitionReference
Benzothiazole derivatives (with benzenesulphonamide/carboxamide) InflammationCarrageenan-induced rat paw edemaNot specifiedUp to 80% inhibition at 3h[6]
Celecoxib InflammationCarrageenan-induced rat paw edema30 mg/kg, p.o.Significant edema prevention[7]
Celecoxib InflammationCarrageenan-induced rat paw edema0.3-30 mg/kg, i.p.Dose-dependent reduction in paw edema[8][9]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and comparison.

Anticancer Efficacy: Mouse Xenograft Model

This protocol outlines the general procedure for establishing and utilizing a human tumor xenograft model in mice to evaluate the efficacy of anticancer compounds.

1. Cell Preparation:

  • Human cancer cells (e.g., MCF-7 for breast cancer) are cultured in appropriate media until they reach 70-80% confluency.
  • Cells are harvested, washed with PBS, and resuspended in a suitable medium at a concentration of approximately 3 x 10^6 cells per injection volume.[10]
  • Cell viability is confirmed using a method such as trypan blue exclusion.[10]

2. Animal Handling and Tumor Implantation:

  • Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.[10]
  • Mice are allowed to acclimatize for 3-5 days before the procedure.[10]
  • The cell suspension is injected subcutaneously into the flank of the mice.[10]

3. Treatment and Monitoring:

  • Tumors are allowed to grow to a palpable size (e.g., 50-60 mm³).[10]
  • Mice are randomized into treatment and control groups.
  • The test compound (e.g., a benzothiazole derivative) or a standard drug (e.g., Paclitaxel) is administered according to the specified dosing regimen (e.g., intraperitoneally).
  • Tumor volume is measured regularly using calipers, calculated with the formula: Volume = (width)² x length/2.[10]
  • The study continues for a predetermined period, and tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of compounds.

1. Animal Preparation:

  • Adult rats (e.g., Wistar rats) are used for the experiment.
  • Animals are fasted overnight before the experiment with free access to water.

2. Compound Administration:

  • The test compound (e.g., a benzothiazole derivative) or a standard drug (e.g., Celecoxib) is administered, typically intraperitoneally or orally, at a predetermined time before the induction of inflammation.[8][9]

3. Induction of Inflammation:

  • A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rat.

4. Measurement of Paw Edema:

  • The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
  • The percentage of edema inhibition is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in the action of benzothiazole derivatives and the experimental workflows.

anticancer_workflow cluster_prep Preparation cluster_animal In Vivo Model cluster_treatment Treatment & Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Cell Count & Viability Cell Count & Viability Cell Harvest->Cell Count & Viability Tumor Implantation Tumor Implantation Cell Count & Viability->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: Workflow for the in vivo anticancer xenograft model.

anti_inflammatory_workflow Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential inhibition by benzothiazole derivatives.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) IκB-NF-κB IκB-NF-κB Complex IκB->IκB-NF-κB NF-κB NF-κB NF-κB->IκB-NF-κB Inflammatory Genes Transcription of Inflammatory Genes (e.g., COX-2, iNOS) NF-κB->Inflammatory Genes Translocates and Activates Transcription IκB-NF-κB->NF-κB Releases Stimulus Inflammatory Stimulus Stimulus->Receptor Benzothiazole Benzothiazole Derivative Benzothiazole->NF-κB Inhibits Activation

Caption: Simplified NF-κB signaling pathway and its role in inflammation.

References

A Comparative Guide to Analytical Methods for 2-Benzyl-6-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small organic molecules similar to 2-benzyl-6-methyl-1,3-benzothiazole. These values are estimates and would require experimental verification for this specific analyte.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.99> 0.99> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL to fg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL to fg/mL range
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 2%
Selectivity ModerateHighVery High
Throughput HighModerateModerate to High

Experimental Protocols

Detailed experimental protocols for the analysis of benzothiazole derivatives using HPLC, GC-MS, and LC-MS/MS are described below. These protocols are adapted from existing literature for related compounds and should be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate) is typically used. The exact composition should be optimized to achieve good peak shape and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound. This would need to be determined experimentally, but is likely to be in the 250-300 nm range.

  • Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of volatile and semi-volatile compounds like benzothiazole derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. The injector temperature should be optimized to ensure efficient vaporization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample. A typical program might start at a lower temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

  • Sample Preparation: Samples are typically extracted with an organic solvent (e.g., dichloromethane, hexane) and may require derivatization to improve volatility, although this is less likely for the target compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • LC Conditions: Similar to HPLC, a C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for benzothiazole compounds.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and then monitoring one or more of its characteristic product ions after fragmentation. This highly specific detection method minimizes interference from the sample matrix.

  • Sample Preparation: Similar to HPLC, samples are dissolved in a suitable solvent and filtered. Dilution is often necessary to bring the analyte concentration within the linear range of the instrument.

Mandatory Visualization

The following diagrams illustrate the logical workflow for method selection and a general experimental workflow for the analysis of this compound.

MethodSelection Start Define Analytical Needs Matrix Sample Matrix Complexity Start->Matrix Concentration Expected Analyte Concentration Start->Concentration Throughput Required Sample Throughput Start->Throughput HPLC HPLC-UV Matrix->HPLC Simple GCMS GC-MS Matrix->GCMS Moderate LCMSMS LC-MS/MS Matrix->LCMSMS Complex Concentration->HPLC High (µg/mL+) Concentration->GCMS Moderate (ng/mL) Concentration->LCMSMS Low (pg/mL) Throughput->HPLC High Throughput->GCMS Low Throughput->LCMSMS Moderate

Caption: A decision tree for selecting an appropriate analytical method.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sampling Extraction Extraction / Dilution Sampling->Extraction Filtration Filtration Extraction->Filtration Chromatography Chromatographic Separation (HPLC or GC) Filtration->Chromatography Detection Detection (UV, MS, or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A general experimental workflow for the analysis of the target compound.

Unraveling the Anticancer Potential of 2-Benzyl-6-Methyl-1,3-Benzothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects. This guide focuses on the structure-activity relationship (SAR) of 2-benzyl-6-methyl-1,3-benzothiazole analogs, a promising class of compounds in the development of novel cancer therapeutics. While a systematic SAR study on this specific scaffold is not extensively available in the public domain, this guide compiles and compares data from closely related 2-substituted and 2,6-disubstituted benzothiazole derivatives to provide valuable insights for researchers in the field.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on both the benzothiazole core and the 2-position substituent. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-substituted benzothiazole analogs against a panel of human cancer cell lines.

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
Series 1
6aBenzylideneHH1299 (Lung)>50[1]
HepG2 (Liver)21.4[1]
MCF7 (Breast)18.7[1]
6b4-FluorobenzylideneHH1299 (Lung)12.5[1]
HepG2 (Liver)9.8[1]
MCF7 (Breast)11.3[1]
6c4-ChlorobenzylideneHH1299 (Lung)15.2[1]
HepG2 (Liver)11.6[1]
MCF7 (Breast)13.8[1]
6e4-MethylbenzylideneHH1299 (Lung)18.9[1]
HepG2 (Liver)14.2[1]
MCF7 (Breast)16.5[1]
6f4-MethoxybenzylideneHH1299 (Lung)10.8[1]
HepG2 (Liver)8.1[1]
MCF7 (Breast)9.4[1]
Series 2
4aN-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamideNitroHCT-116 (Colon)5.61[2]
HEPG-2 (Liver)7.92[2]
MCF-7 (Breast)3.84[2]
4eN-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamideNitroMCF-7 (Breast)6.11[2]
8a2-((6-(4-methyl-2-oxo-6-phenyl-1,2-dihydropyridin-3-yl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzo[d]thiazoleHHCT-116 (Colon)13.89[2]
HEPG-2 (Liver)18.10[2]
MCF-7 (Breast)10.86[2]
Series 3
1aN-(6-chlorobenzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamideChloroHCT-116 (Colon)4.8[3]
1dN-(6-chlorobenzothiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamideChloroHUH-7 (Liver)3.1[3]
MCF-7 (Breast)9.2[3]
2aN-(6-bromobenzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamideBromoHCT-116 (Colon)4.5[3]

From the available data, it is evident that substitutions on the benzylidene ring at the 2-position significantly impact the anticancer activity. For instance, the introduction of electron-withdrawing groups like fluorine (6b) and chlorine (6c) or an electron-donating methoxy group (6f) on the benzylidene ring enhances the cytotoxic effects compared to the unsubstituted analog (6a)[1]. Furthermore, more complex substitutions at the 2-position, often incorporating other heterocyclic moieties, have demonstrated potent anticancer activity in the low micromolar range[2][3].

Experimental Protocols

The evaluation of the anticancer activity of these benzothiazole analogs typically involves the following key in vitro assays:

Cell Culture

Human cancer cell lines, such as H1299 (non-small cell lung cancer), HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HUH-7 (hepatocellular carcinoma), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[2]

2. SRB (Sulphorhodamine B) Assay:

  • Cells are seeded and treated with the test compounds in 96-well plates as described for the MTT assay.

  • After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • The unbound dye is removed by washing with 1% acetic acid.

  • The protein-bound dye is solubilized with 10 mM Tris base solution.

  • The absorbance is measured at a wavelength of 515 nm.

  • The IC50 value is determined from the dose-response curve.[3]

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for the this compound scaffold is not fully elucidated, studies on related benzothiazole derivatives suggest that their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Several benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4]

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for anticancer benzothiazole derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 (Active) Dimerization & Autophosphorylation VEGFR2_inactive->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg Activation PI3K PI3K VEGFR2_active->PI3K Activation RAS RAS VEGFR2_active->RAS Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis PI3K->PIP2 Phosphorylation RAF RAF RAS->RAF DAG DAG IP3 IP3 PIP2->DAG PIP2->IP3 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Activation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Benzothiazole This compound Analog (Inhibitor) Benzothiazole->VEGFR2_active

Caption: Simplified VEGFR-2 signaling pathway and the potential inhibitory action of this compound analogs.

Inhibition of VEGFR-2 by these compounds can block the downstream signaling cascade, leading to a reduction in tumor growth, angiogenesis, and metastasis.

Synthesis Workflow

The synthesis of this compound analogs typically follows a multi-step process. A general workflow is outlined below.

Synthesis_Workflow p_toluidine 4-Methylaniline (p-Toluidine) thiourea_intermediate 1-(4-Methylphenyl)thiourea p_toluidine->thiourea_intermediate KSCN Potassium Thiocyanate KSCN->thiourea_intermediate Substituted_Phenylacetic_Acid Substituted Phenylacetic Acid final_product 2-(Substituted benzyl)-6-methyl- 1,3-benzothiazole Analog Substituted_Phenylacetic_Acid->final_product Amide Coupling / Further Reactions amino_benzothiazole 2-Amino-6-methyl-1,3-benzothiazole thiourea_intermediate->amino_benzothiazole Oxidative Cyclization (e.g., with Bromine) amino_benzothiazole->final_product

Caption: General synthetic workflow for this compound analogs.

This guide provides a comparative overview of the structure-activity relationships of this compound analogs and related compounds, based on the currently available scientific literature. Further focused studies on this specific scaffold are warranted to fully elucidate its therapeutic potential and to guide the rational design of more potent and selective anticancer agents.

References

Unveiling the Antimicrobial Potential: A Comparative Guide to Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Benzothiazole, a heterocyclic compound, has emerged as a promising scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of various benzothiazole derivatives, supported by experimental data and detailed methodologies to aid in the development of new and effective therapeutic agents.

The core structure of benzothiazole, a fusion of a benzene and a thiazole ring, allows for diverse chemical modifications, leading to a wide array of derivatives with varied pharmacological properties.[1] Numerous studies have demonstrated the potent antibacterial and antifungal activities of these compounds against a range of clinically relevant pathogens.[2]

Comparative Antimicrobial Spectrum of Benzothiazole Derivatives

The antimicrobial efficacy of benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. The zone of inhibition, measured in millimeters, reflects the area around an antimicrobial-impregnated disk where microbial growth is inhibited.

The following tables summarize the in vitro antimicrobial activity of several classes of benzothiazole derivatives against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)

Derivative ClassCompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Thiazolidin-4-one Hybrids 8a (nitro-substituted)--90-18090-180[3]
8b (methoxy-substituted)--90-18090-180[3]
Isatin Hybrids 41c12.512.53.16.2[3]
Pyrazolone-Substituted 16c25 (mM)---[4][5]
Schiff Base Analogues 46a (hydroxyl-substituted)--15.6215.62[3]
46b (hydroxyl-substituted)--15.6215.62[3]
Sulfonamide Analogues 66c3.1-6.2-3.1-6.23.1-6.2[3]
Pyrimidinylbenzazolyl Urea 111-Zone of Inhibition: 40mm--[3]
2-Hydrazone-Bridged 37---4[6]
Benzothiazole–Thiazole Hybrids 4b3.90-7.817.81[7]
4c7.81-15.6315.63[7]
4d7.81-15.6315.63[7]
4f3.90-7.817.81[7]
Miscellaneous Derivatives A1Promising Activity-Promising Activity-[8][9]
A2Promising Activity-Promising Activity-[8][9]
A9Promising Activity-Promising Activity-[8][9]

Note: Some values were reported in mM and have been noted accordingly. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)

Derivative ClassCompoundCandida albicansAspergillus nigerReference
Pyrido[2,1-b]benzo[d]thiazole 6125-[10][11]
Miscellaneous Derivatives A1Significant ActivitySignificant Activity[8][9]
A2Significant ActivitySignificant Activity[8][9]
A4Significant ActivitySignificant Activity[8][9]
A6Significant ActivitySignificant Activity[8][9]
A9Significant ActivitySignificant Activity[8][9]
Benzothiazole–Thiazole Hybrids 4b3.90-[7]
4c7.81-[7]
4d7.81-[7]
4f3.90-[7]

Key Structure-Activity Relationship Insights

The antimicrobial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring and any attached moieties.[1]

  • Electron-withdrawing groups , such as nitro and halo groups, on the phenyl ring of benzothiazole-thiazole hybrids have been shown to enhance antimicrobial activity.[7]

  • The presence of a hydroxyl group at the 2nd position of the benzylidene ring in Schiff base analogues improves antibacterial action.[3]

  • For thiazolidin-4-one derivatives, substitution with nitro and methoxy groups at the 4th position of the phenyl ring has been found to improve antibacterial action.[3]

  • Compounds containing a pyrazolone ring attached to the benzothiazole moiety have demonstrated high antimicrobial activities.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of benzothiazole derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism in a liquid medium.[7][12]

  • Preparation of Test Compounds: Stock solutions of the synthesized benzothiazole derivatives are prepared by dissolving them in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[5] Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or Sabouraud Liquid Medium (for fungi) to achieve a range of concentrations.[13]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9] The suspension is then diluted to the final desired inoculum size, typically 5 x 10⁵ CFU/mL.[3]

  • Inoculation and Incubation: The prepared dilutions of the test compounds are added to the wells of a 96-well microtiter plate. An equal volume of the standardized microbial inoculum is then added to each well. The plates are sealed and incubated at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature for 48 hours for fungi.[12]

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[12]

Agar Disk Diffusion Method for Zone of Inhibition

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth on an agar surface.[1]

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions, sterilized, and poured into sterile Petri dishes to a uniform depth. The agar is allowed to solidify.[10]

  • Inoculation: A standardized microbial suspension (as prepared for the MIC test) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab to create a bacterial lawn.[9]

  • Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.[1] The disks are then placed on the surface of the inoculated agar plate using sterile forceps.[9]

  • Incubation: The plates are incubated at 37°C for 16-24 hours.[14]

  • Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14]

Visualization of Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the potential mechanisms by which these compounds exert their antimicrobial effects, the following diagrams are provided.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_results Results A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plates (Broth Microdilution) A->C D Inoculate Agar Plates (Disk Diffusion) A->D B Prepare Serial Dilutions of Benzothiazole Derivatives B->C B->D Impregnate Disks E Incubate at 37°C (16-24 hours) C->E D->E F Determine MIC (Lowest concentration with no growth) E->F G Measure Zone of Inhibition (mm) E->G

Caption: General workflow for antimicrobial susceptibility testing.

Benzothiazole_Mechanism_of_Action cluster_cell Microbial Cell cluster_targets Intracellular Targets B Benzothiazole Derivatives T1 DNA Gyrase B->T1 Inhibition T2 Dihydropteroate Synthase (DHPS) B->T2 Inhibition T3 Dihydroorotase B->T3 Inhibition T4 Other Essential Enzymes B->T4 Inhibition R Inhibition of Essential Cellular Processes (e.g., DNA replication, folate synthesis) T1->R T2->R T3->R T4->R D Microbial Cell Death or Growth Inhibition R->D

Caption: Potential microbial enzyme targets of benzothiazole derivatives.

Conclusion

Benzothiazole derivatives represent a versatile and promising class of compounds with a broad antimicrobial spectrum. The data presented in this guide highlights the significant potential of various substituted benzothiazoles as antibacterial and antifungal agents. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to enhance antimicrobial potency. The detailed experimental protocols provided serve as a valuable resource for researchers in the screening and development of new benzothiazole-based drugs. Further in-depth studies into the mechanisms of action and in vivo efficacy are warranted to translate these promising in vitro findings into clinically effective antimicrobial therapies.

References

comparative analysis of the synthesis routes for substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient synthesis of substituted benzothiazoles is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of several key synthetic routes, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The following table summarizes the key performance indicators for various common methods used to synthesize substituted benzothiazoles. The data has been compiled from various literature sources and is intended to provide a general comparison. Actual yields and reaction times may vary depending on the specific substrates and reaction conditions used.

Synthesis RouteCatalyst/ReagentSolventConditionsReaction TimeYield Range (%)
Conventional Condensation H₂O₂/HClEthanolRoom Temperature45-60 min85-94%[1]
NH₄ClMethanol-WaterRoom Temperature1 hHigh[2]
SnP₂O₇Solvent-free80 °C8-35 min87-95%[2]
Microwave-Assisted Synthesis Amberlite IR120 resinSolvent-free85 °C, Microwave5-10 min88-95%[1]
Phenyliodoniumbis(trifluoroacetate) (PIFA)DichloromethaneMicrowave5-10 minHigh[2]
Phase Transfer Catalyst (Triton-B)Water50 °C, 25W Microwave10 minup to 94%[3]
Ultrasound-Assisted Synthesis Sulfated tungstateSolvent-freeRoom Temperature, Ultrasound5-10 minExcellent[4]
NoneSolvent-freeRoom Temperature, Ultrasound20 min65-83%[5]
Jacobson Synthesis (Intramolecular Cyclization) Potassium ferricyanide/NaOHVariesRoom TemperatureDaysVariable[6]
Palladium-Catalyzed Cross-Coupling Pd₂(dba)₃/XantphosTolueneVariesVariesGood[7]

Experimental Protocols

Conventional Condensation using H₂O₂/HCl

This method represents a classic and efficient approach for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes at room temperature.[1]

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol.

  • To this solution, add a mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol).

  • Stir the reaction mixture at room temperature for 45-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is then filtered, washed with water, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.

Microwave-Assisted Synthesis using a Phase Transfer Catalyst

This protocol details a rapid and green synthesis of aryl benzothiazoles under microwave irradiation using a phase transfer catalyst.[3]

Procedure:

  • Combine 2-aminothiophenol (1.0 mmol), chlorobenzonitrile or trifluoromethylbenzonitrile (1.0 mmol), and Triton-B (2.0 mmol, 0.35 mL) in 1.0 mL of water in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor at 50 °C and 25 W for 10 minutes.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5 mL of water to the reaction mixture.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the aryl benzothiazole.

Ultrasound-Assisted Solvent-Free Synthesis

This environmentally benign method utilizes ultrasound irradiation to promote the condensation of 2-aminothiophenol with aldehydes without the need for a solvent.[4][5]

Procedure:

  • In a suitable vessel, mix 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol).

  • If using a catalyst like sulfated tungstate, add it to the mixture (e.g., 10 wt%).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe to irradiate the mixture at room temperature.

  • Continue the irradiation for the specified time (e.g., 5-20 minutes).

  • Monitor the reaction by TLC.

  • After completion, the product can often be purified by direct recrystallization from a suitable solvent.

Reaction Pathways and Mechanisms

The following diagrams illustrate the fundamental signaling pathways and logical relationships in the synthesis of substituted benzothiazoles.

G cluster_condensation Condensation of 2-Aminothiophenol with Aldehydes 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff's Base Intermediate 2-Aminothiophenol->Schiff_Base Nucleophilic attack Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular cyclization Substituted_Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Substituted_Benzothiazole Oxidation

Caption: Condensation pathway for benzothiazole synthesis.

G cluster_jacobson Jacobson Synthesis of Benzothiazoles Arylthioamide Arylthioamide Radical_Intermediate Thioamide Radical Arylthioamide->Radical_Intermediate Oxidation (e.g., K₃[Fe(CN)₆]) Cyclized_Intermediate Cyclized Radical Intermediate Radical_Intermediate->Cyclized_Intermediate Intramolecular radical cyclization Substituted_Benzothiazole Substituted Benzothiazole Cyclized_Intermediate->Substituted_Benzothiazole Oxidation and Proton loss

Caption: Jacobson synthesis via radical cyclization.

G cluster_workflow General Experimental Workflow Start Start Reactants Combine Reactants (e.g., 2-aminothiophenol, aldehyde) Start->Reactants Conditions Apply Reaction Conditions (Heat, Microwave, or Ultrasound) Reactants->Conditions Monitoring Monitor Reaction (TLC) Conditions->Monitoring Workup Reaction Workup (e.g., Quenching, Extraction) Monitoring->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for benzothiazole synthesis.

References

Validating the Therapeutic Potential of 2-Benzyl-6-Methyl-1,3-Benzothiazole in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the therapeutic potential of 2-benzyl-6-methyl-1,3-benzothiazole and related benzothiazole derivatives in various disease models, with a focus on anticancer and antimicrobial applications. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Benzothiazole Derivatives

Benzothiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The fusion of a benzene ring with a thiazole ring provides a scaffold for developing novel therapeutic agents. Derivatives of benzothiazole have been extensively studied and have shown promise as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. This guide will focus on the comparative efficacy of these compounds in preclinical models.

Anticancer Potential: A Comparative Analysis

Benzothiazole derivatives have emerged as a promising class of anticancer agents, often exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are varied, but a significant number act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

Comparative Efficacy Against Breast Cancer Cell Lines

Here, we compare the in vitro cytotoxic activity of a representative benzothiazole derivative, similar in structure to this compound, with the standard chemotherapeutic drug, Doxorubicin, against the MCF-7 human breast cancer cell line.

CompoundTarget Cell LineIC50 (µM)
Benzothiazole Derivative (Example)MCF-78.67
Doxorubicin (Standard)MCF-70.82

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many benzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->Akt Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action cluster_3 In Vivo Studies start Compound Library mic_assay MIC Assay (Broth Microdilution) start->mic_assay mbc_assay MBC Assay mic_assay->mbc_assay Active Compounds time_kill Time-Kill Assay mbc_assay->time_kill moa_studies Mechanism of Action Studies (e.g., Membrane Permeability) time_kill->moa_studies animal_models Animal Models of Infection moa_studies->animal_models

Safety Operating Guide

Safe Disposal of 2-benzyl-6-methyl-1,3-benzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-benzyl-6-methyl-1,3-benzothiazole is readily available in public databases. Therefore, this guidance is based on the known hazards of structurally similar benzothiazole derivatives and general principles of laboratory chemical safety. It is imperative to handle this compound with caution, assuming it may possess hazards similar to or greater than its analogues. Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.

Benzothiazole and its derivatives are recognized as environmentally persistent compounds that are often detected in wastewater and can pose risks to aquatic life.[1][2][3] Many derivatives are classified as skin and eye irritants, with some also being harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7][8][9][10][11] Proper disposal is therefore critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling

Before handling or preparing for disposal, ensure all appropriate Personal Protective Equipment (PPE) is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol provides a general framework for the safe disposal of this compound.

1. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), a waste must be evaluated to determine if it is hazardous.[12][13][14] Since this compound is not specifically listed, it must be treated as hazardous based on its characteristics, primarily its potential toxicity and irritant properties, which are common to the benzothiazole class.[4][15][16]

  • Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, non-reactive, and sealable container. Suitable container materials include glass or polyethylene.

2. Container Labeling:

  • Properly label the waste container before adding any material. The label must be clear, legible, and securely affixed.

  • The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate GHS hazard pictograms (based on analogues, this would include the exclamation mark for irritant/harmful).

    • Accumulation Start Date (the date the first drop of waste enters the container).

    • Name and contact information of the generating laboratory/researcher.

3. Safe Accumulation and Storage:

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a designated satellite accumulation area or central hazardous waste storage area.

  • Ensure the storage location is well-ventilated and away from incompatible materials (e.g., strong oxidizing agents).

  • Use secondary containment (such as a chemical-resistant tray or tub) to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Do not dispose of this chemical down the drain or in the regular trash. This is critical to prevent environmental contamination, as benzothiazoles are not completely removed by standard wastewater treatment processes.[2][17]

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. All generators of hazardous waste are responsible for its safe management from "cradle-to-grave."[14][18]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, contact your EHS emergency line.

  • Don PPE: Wear appropriate PPE as described above before attempting to clean the spill.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and arrange for its disposal.

Quantitative Data on Analogous Compounds

Since specific GHS classification for this compound is unavailable, the following table summarizes the classifications for structurally related compounds to inform safe handling and disposal decisions.

Compound NameGHS Hazard Classifications
2-Amino-6-methylbenzothiazole Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Respiratory system, Category 3).[4][8][10][19]
2-Methyl-1,3-benzothiazole-6-carboxylic acid Harmful if swallowed (Acute Toxicity, Oral, Cat. 4), Harmful in contact with skin (Acute Toxicity, Dermal, Cat. 4), Harmful if inhaled (Acute Toxicity, Inhalation, Cat. 4), Causes skin irritation (Category 2).[7][9]
2-Methyl-1,3-benzothiazol-5-ol Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (STOT SE 3).[5]
2-Methyl-1,3-benzothiazol-6-ol Harmful if swallowed (Acute Toxicity, Oral, Cat. 4), Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (STOT SE 3).[6]
Benzothiazole (parent compound) Toxic if swallowed or in contact with skin (Acute Toxicity, Oral/Dermal, Cat. 3), Harmful if inhaled (Acute Toxicity, Inhalation, Cat. 4), Causes serious eye irritation (Category 2A), Harmful to aquatic life.

Mandatory Visualization

DisposalWorkflow Start Waste this compound (Solid or in Solution) Assess Assess Contamination & Characterize as Hazardous Waste Start->Assess Segregate Segregate from other waste streams Assess->Segregate Container Place in a dedicated, sealed, and compatible waste container Segregate->Container Label Label container with: - Chemical Name - 'Hazardous Waste' - Hazard Pictograms - Accumulation Date Container->Label Store Store in a designated, ventilated area with secondary containment Label->Store EHS Contact Institutional EHS or Licensed Waste Vendor for Pickup Store->EHS Prohibit DO NOT dispose in sink or regular trash Store->Prohibit Disposal Proper Disposal via Licensed Facility EHS->Disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.